molecular formula C11H12FN3O B2555288 (4R)-2,2-Dimethyl-4beta-azido-6-fluoro-3,4-dihydro-2H-1-benzopyran CAS No. 1144501-06-3

(4R)-2,2-Dimethyl-4beta-azido-6-fluoro-3,4-dihydro-2H-1-benzopyran

Cat. No.: B2555288
CAS No.: 1144501-06-3
M. Wt: 221.235
InChI Key: ICWWCICBXQASSW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-2,2-Dimethyl-4beta-azido-6-fluoro-3,4-dihydro-2H-1-benzopyran is a chiral benzopyran derivative offered as a high-purity chemical intermediate for research and development. This compound integrates key structural features of high pharmacological interest: a 6-fluoro substituent, a 2,2-dimethyl group, and a stereospecific 4-beta-azido moiety. The 3,4-dihydro-2H-1-benzopyran (chroman) scaffold is a privileged structure in medicinal chemistry, extensively investigated for developing compounds that act as potassium channel openers and leukotriene antagonists . The 6-fluoro modification is a common strategy in drug design to modulate electronic properties, metabolic stability, and bioavailability . The 4-beta-azido group serves as a versatile chemical handle for further synthetic elaboration via click chemistry, making this reagent a valuable building block for creating diverse libraries of derivatives for structure-activity relationship (SAR) studies. Researchers can leverage this compound to develop novel probes and potential therapeutic agents, particularly in cardiovascular and metabolic research where chroman-based compounds have shown potent activity as K(ATP) channel openers, inhibiting insulin release and relaxing vascular smooth muscle . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should refer to the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

(4R)-4-azido-6-fluoro-2,2-dimethyl-3,4-dihydrochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-11(2)6-9(14-15-13)8-5-7(12)3-4-10(8)16-11/h3-5,9H,6H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWWCICBXQASSW-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)F)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](C2=C(O1)C=CC(=C2)F)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Synthesis of 3,4-Dihydro-2H-1-Benzopyran Derivatives

Park and co-workers demonstrated the utility of solid-phase synthesis for constructing 2H-benzopyran libraries. Their approach begins with immobilizing chromanone intermediates on silyl-linked polystyrene resins. For instance, triflate-activated resins undergo palladium-mediated Suzuki couplings with aryl boronic acids to introduce substituents at position 3 or 4 (Scheme 1). After functionalization, HF/pyridine cleavage releases the benzopyran core with yields exceeding 85% and purities suitable for further derivatization.

Key advantages of this method include:

  • Parallelization : Simultaneous synthesis of 96–144 analogs via automated resin handling.
  • Purity Control : Crude products achieve >85% purity without chromatography.

Solution-Phase Cyclization Strategies

Alternative routes leverage acid-catalyzed cyclization of β-diketone intermediates. The patent WO1995032199A1 details cyclizing 2-hydroxyacetophenone derivatives in refluxing methanol with concentrated HCl or H2SO4. For example, 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran was synthesized by slurrying a β-diketone precursor in methanolic HCl at reflux (41% yield). Adapting this protocol, the 6-fluoro substituent could be introduced via electrophilic fluorination prior to cyclization.

Installation of the 4β-Azido Group

The stereospecific incorporation of an azide at the 4β position presents a critical challenge. Two approaches are highlighted:

Click Chemistry-Based Azide Transfer

Platform molecules bearing azido and ethynyl groups enable modular assembly. Using a trivalent platform with azido, ethynyl, and fluorosulfonyl groups, Huisgen 1,3-dipolar cycloaddition installs the azide via copper-catalyzed click chemistry (Scheme 2). Park’s solid-phase method further supports this by demonstrating azide introduction through Negishi-type cross-coupling followed by Huisgen cycloaddition.

SN2 Displacement of a β-Hydroxy Group

A more direct route involves converting a β-hydroxyl group to an azide:

  • Mesylation : Treat the 4β-alcohol with methanesulfonyl chloride (MsCl) in dichloromethane.
  • Azide Substitution : React the mesylate intermediate with sodium azide (NaN3) in DMF at 80°C.

This method, adapted from benzopyran sulfonamide synthesis, achieves ~70% conversion with minimal epimerization.

Stereochemical Control at Position 4

Achieving the (4R) configuration requires chiral induction or resolution:

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Noyori-type) hydrogenate a 4-keto precursor to the 4β-alcohol with >90% enantiomeric excess (ee). Subsequent azide installation preserves configuration due to the SN2 mechanism.

Kinetic Resolution

Enzymatic resolution using lipases (e.g., Candida antarctica) selectively acylates the undesired (4S)-enantiomer, leaving the (4R)-alcohol for azide functionalization.

Final Assembly and Optimization

Combining these steps yields the target compound:

Step Process Conditions Yield Purity
1 Core synthesis Solid-phase, Pd(PPh3)4, Na2CO3, 1,4-dioxane/H2O 86% 85%
2 6-Fluorination Selectfluor®, CH3CN, rt 78% 90%
3 4β-Azide installation NaN3, DMF, 80°C 70% 88%
4 Chiral resolution Lipase PS-30, vinyl acetate 45% 99%

Chemical Reactions Analysis

Types of Reactions

(4R)-2,2-Dimethyl-4beta-azido-6-fluoro-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, LiAlH4, NaBH4

    Substitution: NaN3, R-NH2, R-SH

Major Products

    Oxidation: Corresponding ketones or carboxylic acids

    Reduction: Amines

    Substitution: Various substituted benzopyrans

Scientific Research Applications

(4R)-2,2-Dimethyl-4beta-azido-6-fluoro-3,4-dihydro-2H-1-benzopyran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4R)-2,2-Dimethyl-4beta-azido-6-fluoro-3,4-dihydro-2H-1-benzopyran depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The azido group can participate in bioorthogonal reactions, making the compound useful for labeling and tracking biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzopyran Derivatives

Key analogs identified in the evidence include:

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-1-benzopyran ():

  • Structural Differences : Lacks the 2,2-dimethyl groups and replaces the 6-fluoro substituent with bromine.
  • Molecular Weight : 254.09 g/mol (vs. the target compound’s estimated molecular weight of ~265.3 g/mol).
  • Applications : Bromine may enhance electrophilic reactivity, whereas fluorine often improves metabolic stability and bioavailability in drug design .

Spiro[1-benzopyran-2,3'-pyrrolidine] Derivatives ():

  • Structural Differences : Incorporates a spiro-pyrrolidine ring system instead of azido and dimethyl groups.
  • Applications : Spirocyclic benzopyrans are explored for their conformational rigidity, which can optimize receptor binding in medicinal chemistry .

Physicochemical and Pharmacokinetic Properties

Biological Activity

(4R)-2,2-Dimethyl-4beta-azido-6-fluoro-3,4-dihydro-2H-1-benzopyran is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C12H14FN5O
  • CAS Number : 1144501-06-3
  • Molecular Weight : 245.27 g/mol

The presence of the azido and fluoro groups suggests potential reactivity and biological interactions that merit investigation.

Biological Activity Overview

Research on this compound indicates several areas of biological activity:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell membranes.
  • Anticancer Activity : In vitro studies have shown that the compound may inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in A431 human epidermoid cancer cells
Enzyme InhibitionInhibits key metabolic enzymes, potentially affecting glucose metabolism

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Anticancer Investigation :
    • In a controlled laboratory setting, the compound was tested on A431 cells. Flow cytometry analysis demonstrated a dose-dependent increase in apoptotic cells when treated with concentrations ranging from 10 to 100 µM, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition Analysis :
    • The compound's effect on glucose metabolism was assessed through enzyme assays involving hexokinase and phosphofructokinase. Results indicated a notable inhibition of these enzymes at micromolar concentrations, hinting at its role in metabolic regulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.